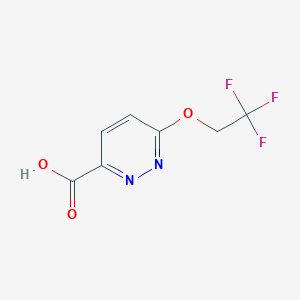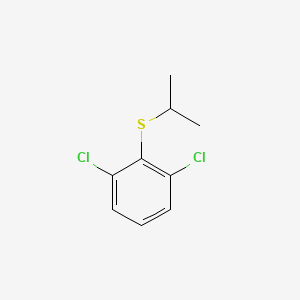
Acide 6-(2,2,2-trifluoroéthoxy)pyridazine-3-carboxylique
Vue d'ensemble
Description
“6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid” is a research chemical with the molecular formula C7H5F3N2O3 . It is a derivative of pyridazine, a basic aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid” consists of a pyridazine ring substituted with a carboxylic acid group at the 3-position and a 2,2,2-trifluoroethoxy group at the 6-position .Physical and Chemical Properties Analysis
The molecular weight of “6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid” is 222.123 . Additional physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.Applications De Recherche Scientifique
Produits pharmaceutiques : agents anticancéreux
Le dérivé de la trifluoroéthoxypyridazine a été étudié pour son potentiel en tant qu’agent anticancéreux. Il a été démontré qu’il présentait une activité inhibitrice contre AURKA et VEGFR-2, qui sont des cibles essentielles en thérapie anticancéreuse . Ces composés se sont révélés prometteurs dans des études in vitro contre les cellules de glioblastome, ce qui suggère un rôle potentiel dans le traitement de cette forme agressive de cancer du cerveau.
Chimie agricole : herbicides
Les dérivés de la pyridazine, y compris ceux contenant des groupes trifluoroéthoxy, ont été utilisés dans le développement d’herbicides . Leur capacité à interférer avec les voies de croissance des plantes les rend efficaces pour contrôler la végétation indésirable dans les contextes agricoles.
Science des matériaux : recherche sur les polymères
En science des matériaux, notamment en recherche sur les polymères, les dérivés de la pyridazine sont explorés pour leur utilité dans la création de nouveaux types de polymères ayant des applications potentielles dans les cellules solaires . Le groupe trifluoroéthoxy électroattracteur pourrait améliorer les propriétés de ces polymères.
Synthèse chimique : dérivés de l’acide boronique
Le composé a été utilisé pour créer des dérivés de l’acide boronique, qui sont des intermédiaires précieux en synthèse organique . Ces dérivés sont essentiels pour les réactions de couplage de Suzuki, une méthode largement utilisée pour former des liaisons carbone-carbone dans les produits pharmaceutiques et les matériaux organiques.
Chimie analytique : chromatographie
En chimie analytique, le dérivé de la trifluoroéthoxypyridazine peut être utilisé comme modificateur de phase stationnaire en chromatographie . Sa structure unique pourrait améliorer la séparation des mélanges complexes en affectant l’interaction entre l’analyte et la phase stationnaire.
Sciences de la vie : études biologiques
Les dérivés du composé ont été explorés pour une variété d’activités biologiques, y compris les effets antimicrobiens, antidépresseurs, antihypertenseurs et anti-inflammatoires . Cela en fait un outil polyvalent dans la recherche en sciences de la vie pour comprendre et traiter diverses affections.
Neurologie : tumeurs malignes du SNC
Compte tenu de son efficacité potentielle contre les cellules de glioblastome, le composé pourrait être important dans l’étude des tumeurs malignes du système nerveux central . La recherche dans ce domaine pourrait conduire à de nouveaux traitements pour ces affections difficiles.
Découverte de médicaments : échafaudage pharmacologique
Le cycle pyridazine est considéré comme une « structure privilégiée » en chimie médicinale. Il sert d’échafaudage pour le développement de composés hautement fonctionnalisés ayant une large gamme d’activités pharmacologiques . Le groupe trifluoroéthoxy pourrait encore améliorer l’activité de ces composés.
Mécanisme D'action
Mode of Action
Pharmacokinetics
- Information on absorption is not available. Data regarding the volume of distribution is lacking. No details on protein binding are currently accessible .
Propriétés
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-2-1-4(6(13)14)11-12-5/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZRBRNXHFNPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








amine](/img/structure/B1443346.png)

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)





